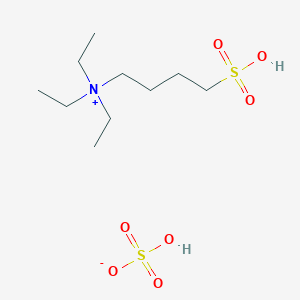

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate

Description

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate is a chemical compound known for its role as a Brønsted acidic ionic liquid. This compound has gained attention due to its effectiveness as a catalyst in various chemical reactions, particularly in the synthesis of heterocyclic compounds .

Properties

CAS No. |

827320-63-8 |

|---|---|

Molecular Formula |

C10H25NO7S2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

hydrogen sulfate;triethyl(4-sulfobutyl)azanium |

InChI |

InChI=1S/C10H23NO3S.H2O4S/c1-4-11(5-2,6-3)9-7-8-10-15(12,13)14;1-5(2,3)4/h4-10H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

HRPHYHKXMQISJC-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate can be synthesized through a reaction involving triethylamine and 1,4-butane sultone. The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the nucleophilic attack of triethylamine on 1,4-butane sultone, leading to the formation of the sulfonate ester, which is then protonated to yield the final product .

Industrial Production Methods

In industrial settings, the production of N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate primarily undergoes acid-catalyzed reactions due to its Brønsted acidic nature. It is commonly used in:

Condensation Reactions: Facilitates the formation of carbon-carbon bonds.

Substitution Reactions: Acts as a catalyst in nucleophilic substitution reactions.

Common Reagents and Conditions

The compound is often used in conjunction with aromatic aldehydes, urea, and acetoacetic esters in the Biginelli reaction. The reaction conditions typically involve mild heating and the presence of the ionic liquid as a catalyst .

Major Products Formed

The major products formed from reactions involving N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate include dihydropyrimidinones, which are valuable intermediates in the synthesis of various pharmaceuticals .

Scientific Research Applications

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate exerts its effects is primarily through its function as a Brønsted acid. It donates protons to reactants, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

N,N-Diethyl-4-sulfobutan-1-aminium bis(trifluoromethylsulfonyl)amide: Another ionic liquid with similar catalytic properties.

N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: Used for the preparation of water-soluble cationic polypyrrole.

Uniqueness

N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate stands out due to its high efficiency as a Brønsted acidic ionic liquid and its ability to catalyze a wide range of reactions under mild conditions. Its unique structure allows for effective proton donation and stabilization of reaction intermediates, making it a valuable tool in both academic and industrial research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.